Differential CYP1A2 Time-Dependent Inhibition: 5-OH-TBZ Shows 45-Fold Lower KI and Reversible Binding vs. Irreversible Parent Compound Inactivation
In direct head-to-head screening against recombinant human CYP1A2, 5-hydroxythiabendazole demonstrated a markedly different time-dependent inhibition (TDI) profile compared to its parent compound thiabendazole. 5-OH-TBZ exhibited kinact of 0.02 min⁻¹ and KI of 63.3 μM, whereas thiabendazole showed kinact of 0.08 min⁻¹ and KI of 1.4 μM. The KI for 5-OH-TBZ is approximately 45-fold higher than that of thiabendazole, indicating substantially weaker enzyme binding affinity for the metabolite [1]. IC50 determination yielded values of 13.05 μM for 5-OH-TBZ versus 0.83 μM for thiabendazole, representing an approximately 15.7-fold difference in inhibitory potency [1]. Crucially, enzyme inactivation by 5-OH-TBZ was reversible by dialysis, whereas thiabendazole-mediated inactivation was irreversible by dialysis and oxidation by potassium ferricyanide, and showed no protection by glutathione [1]. This mechanistic divergence has significant implications for drug-drug interaction risk assessment in compounds metabolized via CYP1A2.
| Evidence Dimension | CYP1A2 time-dependent inhibition kinetic parameters (kinact, KI) and IC50 |
|---|---|
| Target Compound Data | kinact: 0.02 min⁻¹; KI: 63.3 μM; IC50: 13.05 μM |
| Comparator Or Baseline | Thiabendazole (TBZ): kinact: 0.08 min⁻¹; KI: 1.4 μM; IC50: 0.83 μM |
| Quantified Difference | 45-fold higher KI (63.3 vs 1.4 μM); 15.7-fold higher IC50 (13.05 vs 0.83 μM); reversible vs irreversible enzyme inactivation |
| Conditions | Recombinant human CYP1A2 expressed in E. coli (CYPEX bactosomes); screen assays conducted in absence and presence of NADPH; IC50 determined with 3-cyano-7-ethoxycoumarin (CEC) as substrate |
Why This Matters
For laboratories conducting CYP inhibition screening or drug-drug interaction studies, 5-OH-TBZ provides a distinct control compound representing the metabolic pathway's endpoint with reversible binding characteristics, enabling discrimination between parent compound-driven TDI and metabolite-mediated effects that cannot be achieved using thiabendazole alone.
- [1] Thelingwani RS, Zvinavashe E, Masimirembwa CM. In vitro and in silico identification and characterization of thiabendazole as a mechanism-based inhibitor of CYP1A2 and simulation of possible pharmacokinetic drug-drug interactions. Drug Metab Dispos. 2009 Jun;37(6):1286-1294. doi: 10.1124/dmd.108.024604. View Source
